

Application Notes and Protocols for Nucleophilic Substitution on 1,10- Dichlorodecane

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Compound of Interest

Compound Name: **1,10-Dichlorodecane**

Cat. No.: **B1670031**

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Introduction

1,10-Dichlorodecane (CAS 2162-98-3) is a versatile bifunctional electrophile widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.^[1] Its linear ten-carbon chain with reactive chlorine atoms at both termini allows for straightforward derivatization through nucleophilic substitution reactions.^[1] This document provides a detailed experimental protocol for a representative SN₂ reaction on **1,10-dichlorodecane**: the synthesis of 1,10-diazidodecane. The azide functional group is a valuable precursor for further transformations, such as Huisgen cycloadditions ("click chemistry") or reduction to primary amines.

The reaction proceeds via a bimolecular nucleophilic substitution (SN₂) mechanism, where the azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride leaving group in a single, concerted step.^{[2][3]} The use of a polar aprotic solvent like dimethylformamide (DMF) is recommended to solvate the cation of the azide salt while leaving the azide anion relatively free, thus accelerating the reaction rate.^[4]

Protocol 1: Synthesis of 1,10-Diazidodecane

This protocol details the conversion of **1,10-dichlorodecane** to 1,10-diazidodecane using sodium azide.

Reaction Scheme: $\text{Cl}-(\text{CH}_2)_{10}-\text{Cl} + 2 \text{NaN}_3 \rightarrow \text{N}_3-(\text{CH}_2)_{10}-\text{N}_3 + 2 \text{NaCl}$

Materials and Equipment:

- **1,10-Dichlorodecane** ($\text{C}_{10}\text{H}_{20}\text{Cl}_2$, MW: 211.17 g/mol)[5][6]
- Sodium Azide (NaN_3 , MW: 65.01 g/mol)
- Anhydrous Dimethylformamide (DMF)
- Deionized Water
- Diethyl Ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

- Sodium Azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[7] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

- Do not allow sodium azide to come into contact with acids, as this generates highly toxic and explosive hydrazoic acid (HN_3).^[7]
- Avoid contact of sodium azide with heavy metals (e.g., copper, lead), as this can form highly explosive heavy metal azides.^[7] Use glass or Teflon equipment.
- Halogenated solvents like dichloromethane or chloroform must be avoided in reactions involving sodium azide, as they can form extremely explosive diazidomethane.^{[7][8]}
- The product, 1,10-diazidodecane, is a potentially explosive organic azide. Avoid heating it to high temperatures or subjecting it to shock.

Experimental Procedure:

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **1,10-dichlorodecane** (1.00 g, 4.73 mmol).
 - Add sodium azide (0.77 g, 11.8 mmol, 2.5 equivalents).
 - Add 25 mL of anhydrous dimethylformamide (DMF).
 - Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
- Reaction Execution:
 - Begin stirring the mixture.
 - Heat the reaction mixture to 80 °C.
 - Maintain the temperature and stirring for 24 hours.
 - Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting material (**1,10-dichlorodecane**) is no longer visible.
- Workup and Isolation:

- Allow the reaction mixture to cool to room temperature.
- Carefully pour the mixture into a 250 mL beaker containing 100 mL of deionized water.
- Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 40 mL).
- Combine the organic extracts in the separatory funnel and wash with deionized water (2 x 50 mL) to remove residual DMF and salts.
- Wash the organic layer with brine (1 x 50 mL).

• Drying and Purification:

- Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.^[9]
- Filter the drying agent and collect the filtrate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether. The resulting product, 1,10-diazidododecane, should be a colorless to pale yellow oil.
- Assess the purity via NMR or IR spectroscopy. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1,10-diazidododecane.

Reagent	CAS Number	Molecular Wt. (g/mol)	Amount (g)	Moles (mmol)	Molar Eq.
1,10-Dichlorodecane	2162-98-3	211.17	1.00	4.73	1.0
Sodium Azide	26628-22-8	65.01	0.77	11.8	2.5
<hr/>					
Product					
1,10-Diazidodecane	63011-74-5	224.32	~1.06	4.73	1.0 (Theor.)
<hr/>					

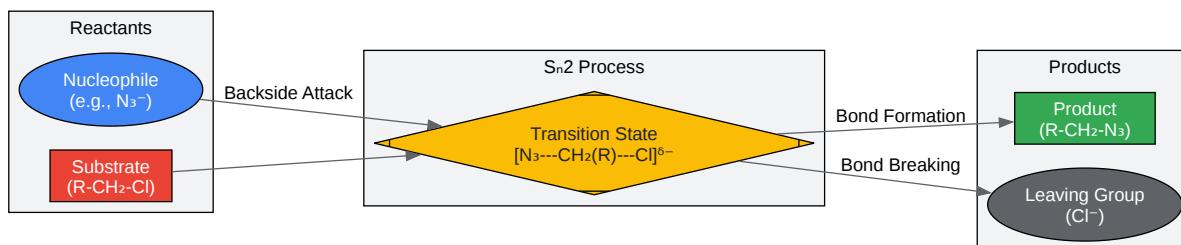
Reaction Parameters:

Parameter	Value
Solvent	Anhydrous DMF
Solvent Volume	25 mL
Temperature	80 °C
Reaction Time	24 hours

| Expected Yield| >90% |

Visualized Workflow and Logic

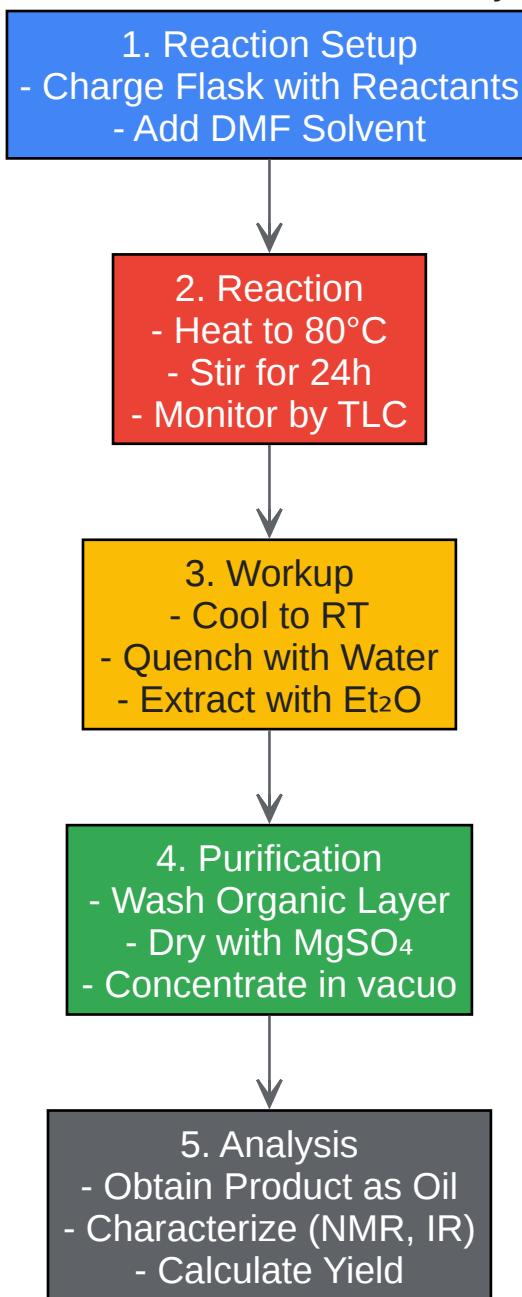
The following diagrams illustrate the general logic of nucleophilic substitution and the specific experimental workflow for the synthesis of 1,10-diazidodecane.



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Caption: S_N2 reaction mechanism for nucleophilic substitution.

Workflow for 1,10-Diazidododecane Synthesis

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